tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.38 g/mol . This compound is often used in pharmaceutical research and organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate piperidine derivative. One common method involves the use of tert-butyl carbamate and 2-(5-ethylpiperidin-2-yl)ethylamine under mild reaction conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like palladium in a solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .
Scientific Research Applications
tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic processes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-piperidin-3-ylethyl)carbamate
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Uniqueness
tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethylpiperidine moiety provides a unique steric and electronic environment, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C14H28N2O2 |
---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-5-11-6-7-12(16-10-11)8-9-15-13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3,(H,15,17) |
InChI Key |
DSPRFUFXZPGXIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(NC1)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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